Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate
Description
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate (CAS: ZINC97758861, AKOS027445187) is a sulfur-containing ester derivative characterized by a thioether (sulfanyl) group linked to a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₈O₂S, with a molecular weight of 262.35 g/mol (calculated from and structural analysis). The compound is commercially available through five suppliers, indicating its utility in organic synthesis, particularly in medicinal chemistry for scaffold diversification .
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-4-16-14(15)6-5-9-17-13-10-11(2)7-8-12(13)3/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOFMJQRJUMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate typically involves the reaction of 2,5-dimethylthiophenol with ethyl 4-bromobutyrate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing butyric acid, which has various biological effects, including modulation of gene expression and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent positioning, functional groups (e.g., oxo vs. sulfanyl), and aromatic ring modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Suppliers |
|---|---|---|---|---|---|
| Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate | C₁₃H₁₈O₂S | 262.35 | 2,5-dimethylphenyl | Sulfanyl (thioether) | 5 |
| Ethyl 4-oxo-4-(m-tolyl)butyrate (DW922) | C₁₃H₁₆O₃ | 220.27 | m-tolyl (3-methylphenyl) | Ketone (oxo) | On request |
| Ethyl 4-oxo-4-(p-tolyl)butyrate (DW923) | C₁₃H₁₆O₃ | 220.27 | p-tolyl (4-methylphenyl) | Ketone (oxo) | On request |
| Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (DW924) | C₁₄H₁₈O₃ | 234.30 | 3,5-dimethylphenyl | Ketone (oxo) | On request |
Key Observations:
Functional Group Impact :
- The sulfanyl group in the target compound introduces sulfur, which enhances nucleophilicity compared to ketone-containing analogs (DW922, DW923) . This makes it more reactive in alkylation or oxidation reactions.
- Ketone analogs (e.g., DW922–924) exhibit higher electrophilicity at the carbonyl carbon, favoring nucleophilic additions, whereas the thioether group in the target compound may participate in radical or metal-catalyzed coupling reactions.
Aromatic Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound provides steric hindrance and electronic modulation distinct from the m-tolyl (DW922) or p-tolyl (DW923) groups. For instance, para-substitution in DW923 allows for symmetrical π-stacking, whereas ortho-substitution in the target compound may hinder rotational freedom .
Commercial Availability :
Reactivity and Stability
- Thioether Stability : Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions (e.g., H₂O₂). In contrast, ketone analogs (DW922–924) are more stable to oxidation but susceptible to nucleophilic attack .
- Solubility : The sulfur atom in the target compound may slightly increase hydrophobicity compared to ketone-containing analogs, affecting solubility in polar solvents.
Research Implications and Gaps
- The 2,5-dimethylphenyl-sulfanyl motif could enhance binding to hydrophobic enzyme pockets compared to ketone derivatives.
- Further studies are needed to evaluate pharmacokinetic properties (e.g., metabolic stability of the thioether group vs. ketone oxidation).
Biological Activity
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves a nucleophilic substitution reaction between ethyl 4-bromobutyrate and 2,5-dimethylthiophenol in the presence of a base like potassium carbonate. This reaction is generally performed in an aprotic solvent such as dimethylformamide (DMF) under controlled heating conditions to optimize yield and purity.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : Hydrolysis of the ethyl ester can yield the corresponding carboxylic acid.
Biological Activity
This compound has been studied for several biological activities:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases .
Gastroprotective Effects
A notable study investigated the gastroprotective effects of related compounds against ethanol-induced gastric mucosal ulcers in rats. While this study focused on a different but structurally similar compound, it provides insights into the potential protective mechanisms that may also apply to this compound. The study reported increased levels of superoxide dismutase (SOD) and enhanced mucus secretion in treated groups, indicating a protective effect on gastric mucosa .
The proposed mechanism of action for this compound involves:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Hydrolysis : The ester group may undergo hydrolysis to release butyric acid, which is known for its anti-inflammatory properties and role in gene expression modulation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on the functional groups present:
| Compound Name | Structure Variation | Notable Activity |
|---|---|---|
| Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]acetate | Acetate instead of butyrate | Potentially lower anti-inflammatory effects |
| Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]propionate | Propionate instead of butyrate | Similar antioxidant properties |
| Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]valerate | Valerate instead of butyrate | Enhanced reactivity due to longer carbon chain |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
